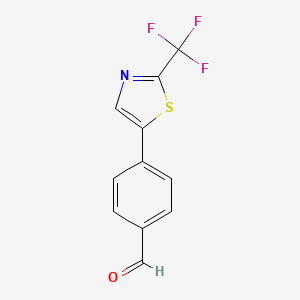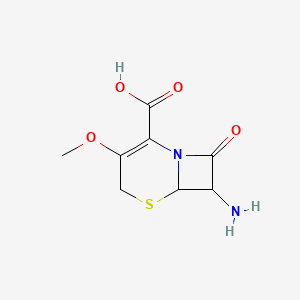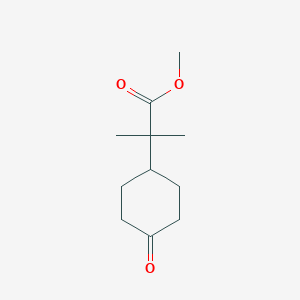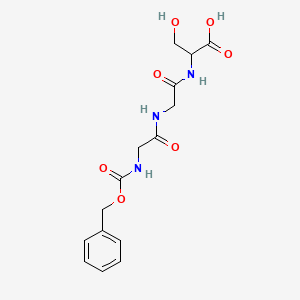![molecular formula C12H16ClNO3 B12277620 4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzoic acid;hydrochloride](/img/structure/B12277620.png)
4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzoic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-(3-HYDROXY-PYRROLIDIN-1-YLMETHYL)-BENZOIC ACID HYDROCHLORIDE is a chemical compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound features a benzoic acid moiety linked to a pyrrolidine ring, which is further substituted with a hydroxyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(3-HYDROXY-PYRROLIDIN-1-YLMETHYL)-BENZOIC ACID HYDROCHLORIDE typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane under basic conditions.
Benzoic Acid Coupling: The benzoic acid moiety is introduced via a coupling reaction, such as a Friedel-Crafts acylation, using benzoic acid and an appropriate acylating agent.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-4-(3-HYDROXY-PYRROLIDIN-1-YLMETHYL)-BENZOIC ACID HYDROCHLORIDE may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in the pyrrolidine ring can undergo oxidation to form a ketone or carboxylic acid.
Reduction: The benzoic acid moiety can be reduced to a benzyl alcohol or further to a benzylamine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as osmium tetroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of benzyl alcohols or benzylamines.
Substitution: Formation of various substituted benzoic acid derivatives.
科学的研究の応用
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Receptor Binding: Studied for its ability to bind to certain biological receptors.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals.
Therapeutic Agent: Potential use as a therapeutic agent for various diseases.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of specialty chemicals.
作用機序
The mechanism of action of ®-4-(3-HYDROXY-PYRROLIDIN-1-YLMETHYL)-BENZOIC ACID HYDROCHLORIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the benzoic acid moiety play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.
類似化合物との比較
Similar Compounds
(S)-4-(3-HYDROXY-PYRROLIDIN-1-YLMETHYL)-BENZOIC ACID HYDROCHLORIDE: The enantiomer of the compound with similar properties but different stereochemistry.
4-(3-HYDROXY-PYRROLIDIN-1-YLMETHYL)-BENZOIC ACID: The free acid form without the hydrochloride salt.
4-(3-HYDROXY-PYRROLIDIN-1-YLMETHYL)-BENZOIC ACID METHYL ESTER: The methyl ester derivative with different solubility and reactivity.
Uniqueness
®-4-(3-HYDROXY-PYRROLIDIN-1-YLMETHYL)-BENZOIC ACID HYDROCHLORIDE is unique due to its specific stereochemistry, which can lead to different biological activities and interactions compared to its enantiomer or other derivatives. The hydrochloride salt form also enhances its solubility and stability, making it more suitable for certain applications.
特性
分子式 |
C12H16ClNO3 |
|---|---|
分子量 |
257.71 g/mol |
IUPAC名 |
4-[(3-hydroxypyrrolidin-1-yl)methyl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C12H15NO3.ClH/c14-11-5-6-13(8-11)7-9-1-3-10(4-2-9)12(15)16;/h1-4,11,14H,5-8H2,(H,15,16);1H |
InChIキー |
BNNDWJCVRUZFHA-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC1O)CC2=CC=C(C=C2)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-6-iodo-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B12277544.png)
![Acetic acid, 2-cyano-, 3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl ester](/img/structure/B12277554.png)

![4-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinazoline](/img/structure/B12277570.png)
![2-Hydrazinyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B12277573.png)

![3-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B12277583.png)
![Diazanium;(3-oxo-6'-sulfooxyspiro[3a,7a-dihydro-2-benzofuran-1,9'-xanthene]-3'-yl) sulfate](/img/structure/B12277593.png)





